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molecular formula C12H8FNO3 B8634096 1-Fluoro-2-nitro-3-phenoxybenzene

1-Fluoro-2-nitro-3-phenoxybenzene

Cat. No. B8634096
M. Wt: 233.19 g/mol
InChI Key: PQYPLLOLPKMWBA-UHFFFAOYSA-N
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Patent
US07960373B2

Procedure details

252 mg of sodium hydride as a 60% suspension in oil (6.29 mmol) are placed in a 50 mL three-necked flask containing 10 mL of DMF and 0.592 g of phenol. The mixture is stirred at room temperature for 1 hour and a solution of 2,6-difluoronitrobenzene 47 (1.0 g, 6.29 mmol) in 10 mL of DMF is added. The reaction medium is left at room temperature for 24 hours. 50 mL of EtOAc are added and the mixture is washed twice with 20 mL of distilled water. The organic phase is dried over MgSO4, filtered and finally evaporated to dryness. The crude product is chromatographed on a silica cartridge (120 g) eluting with heptane/EtOAc (as an EtOAc gradient: 0 to 50%). 1.07 g of expected product 57 are obtained (yellow oil).
Quantity
252 mg
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
6.29 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
three-necked
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0.592 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.F[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[N+:18]([O-:20])=[O:19].CCOC(C)=O>CN(C=O)C>[F:17][C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([O:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:12]=1[N+:18]([O-:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oil
Quantity
6.29 mmol
Type
reactant
Smiles
Step Four
Name
three-necked
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
0.592 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction medium is left at room temperature for 24 hours
Duration
24 h
WASH
Type
WASH
Details
the mixture is washed twice with 20 mL of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
finally evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on a silica cartridge (120 g)
WASH
Type
WASH
Details
eluting with heptane/EtOAc (as an EtOAc gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OC1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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